(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE
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Overview
Description
(Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate is a complex organic compound that features a naphthalene ring, an ethylidene group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate typically involves the reaction of naphthalene derivatives with ethylidene and morpholine derivatives under controlled conditions. One common method involves the condensation of 1-naphthylamine with ethylidene morpholine-4-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
(Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino thiophene-2-carboxylate
- (Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino 2-cyclohexylacetate
Uniqueness
(Z)-[1-Amino-2-(naphthalen-1-yl)ethylidene]amino morpholine-4-carboxylate is unique due to its combination of a naphthalene ring and a morpholine ring, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-16(19-23-17(21)20-8-10-22-11-9-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVRFFJRASWLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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